N,N-Diethyl-4-(1,2,3,4-tetrahydroquinazolin-2-yl)aniline
Description
N,N-Diethyl-4-(1,2,3,4-tetrahydroquinazolin-2-yl)aniline is a heterocyclic aromatic compound featuring a tetrahydroquinazolin moiety linked to a para-substituted N,N-diethylaniline group. The tetrahydroquinazolin core consists of a bicyclic system with two nitrogen atoms, which may confer hydrogen-bonding capabilities and influence electronic properties. The N,N-diethyl substituents on the aniline ring enhance lipophilicity compared to smaller alkyl groups (e.g., dimethyl).
Properties
CAS No. |
547739-88-8 |
|---|---|
Molecular Formula |
C18H23N3 |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
N,N-diethyl-4-(1,2,3,4-tetrahydroquinazolin-2-yl)aniline |
InChI |
InChI=1S/C18H23N3/c1-3-21(4-2)16-11-9-14(10-12-16)18-19-13-15-7-5-6-8-17(15)20-18/h5-12,18-20H,3-4,13H2,1-2H3 |
InChI Key |
PYLWNPHGHGDGHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2NCC3=CC=CC=C3N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-4-(1,2,3,4-tetrahydroquinazolin-2-yl)aniline typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require heating to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar cyclization reactions. The choice of reagents and conditions can be optimized to maximize yield and purity. Industrial methods may also incorporate continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-4-(1,2,3,4-tetrahydroquinazolin-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can convert the tetrahydroquinazoline ring to a fully saturated quinazoline ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aniline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.
Major Products
The major products formed from these reactions include quinazoline derivatives, fully saturated quinazoline rings, and substituted aniline derivatives.
Scientific Research Applications
N,N-Diethyl-4-(1,2,3,4-tetrahydroquinazolin-2-yl)aniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-Diethyl-4-(1,2,3,4-tetrahydroquinazolin-2-yl)aniline involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, such as its role in inhibiting microbial growth or inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N,N-Diethyl-4-(1,2,3,4-tetrahydroquinazolin-2-yl)aniline to analogs from the evidence, focusing on molecular structure, substituent effects, and inferred physicochemical properties.
Structural and Functional Group Comparison
Key Observations
Heterocyclic Core Diversity: The target compound’s tetrahydroquinazolin core (two nitrogen atoms) differs from analogs with triazole (), thiadiazole (), oxazole (), or isoquinoline () systems. These cores influence electronic properties and binding interactions. For example, triazolothiadiazole () may enhance π-π stacking, while tetrahydroquinazolin could improve hydrogen-bonding capacity.
Substituent Effects: N,N-Diethylaniline (target) vs. Chloro () and methoxy () substituents alter electronic effects (e.g., electron-withdrawing vs. donating), impacting reactivity and intermolecular interactions.
Molecular Weight and Solubility :
- The target compound likely has a higher molecular weight than simpler analogs like 3-(4-ethyltriazolyl)aniline (188.23 g/mol, ) but lower than bulkier systems like the triazolothiadiazole derivative (377.51 g/mol, ). Solubility trends may inversely correlate with molecular weight and alkyl substitution.
Functional Applications (Inferred): Triazolothiadiazole derivatives () are often explored in antimicrobial or anticancer research due to their heterocyclic diversity. Tetrahydroisoquinoline analogs () are common in alkaloid-inspired drug design. The target compound’s tetrahydroquinazolin moiety may align with kinase inhibitor scaffolds.
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